molecular formula C20H18FN5 B12636334 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-

Cat. No.: B12636334
M. Wt: 347.4 g/mol
InChI Key: PUAIFJNHFQLMNO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazoloisoquinoline core substituted with a fluorophenyl group and a piperazinyl moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole intermediate, which is then subjected to cyclization with an isoquinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds

Scientific Research Applications

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[4,3-g]isoquinoline: Another pyrazoloisoquinoline derivative with similar structural features but different substitution patterns.

    1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazolopyrimidine core, exhibiting different chemical and biological properties.

Uniqueness

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl and piperazinyl groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18FN5

Molecular Weight

347.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-piperazin-1-ylpyrazolo[3,4-f]isoquinoline

InChI

InChI=1S/C20H18FN5/c21-15-1-3-16(4-2-15)26-20-14(12-24-26)11-19(25-9-7-22-8-10-25)18-13-23-6-5-17(18)20/h1-6,11-13,22H,7-10H2

InChI Key

PUAIFJNHFQLMNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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